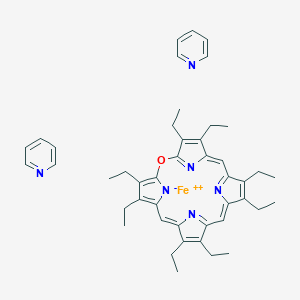

Octaethylverdohemochrome

Description

Structure

3D Structure of Parent

Properties

CAS No. |

108104-02-5 |

|---|---|

Molecular Formula |

C45H53FeN6O+ |

Molecular Weight |

749.8 g/mol |

IUPAC Name |

iron(2+);4,5,9,10,14,15,19,20-octaethyl-2-oxa-21,22,23-triaza-24-azanidapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),3,5,7,9,11(23),12,14,16(22),17,19-undecaene;pyridine |

InChI |

InChI=1S/C35H43N4O.2C5H5N.Fe/c1-9-20-22(11-3)30-18-32-24(13-5)26(15-7)34(38-32)40-35-27(16-8)25(14-6)33(39-35)19-31-23(12-4)21(10-2)29(37-31)17-28(20)36-30;2*1-2-4-6-5-3-1;/h17-19H,9-16H2,1-8H3;2*1-5H;/q-1;;;+2 |

InChI Key |

LQYBKMOQYKFLMN-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)OC4=NC(=CC5=NC(=C2)C(=C5CC)CC)C(=C4CC)CC)CC)CC)CC.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)OC4=NC(=CC5=NC(=C2)C(=C5CC)CC)C(=C4CC)CC)CC)CC)CC.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |

Synonyms |

octaethylverdohaemochrome octaethylverdohemochrome |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways of Octaethylverdohemochrome Formation

Elucidation of Radical Intermediates in Octaethylheme (B1219070) Oxidation Leading to Octaethylverdohemochrome

The oxidation of octaethylheme to octaethylverdohemochrome is a radical-driven process. The involvement of paramagnetic species has been confirmed through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which is instrumental in detecting and characterizing transient radical intermediates. nih.govmdpi.combruker.com During the coupled oxidation of iron(II) octaethylporphyrin, paramagnetic intermediates are formed, which can be monitored using ¹H NMR spectroscopy.

The process is initiated by the reaction of the iron(II) porphyrin with dioxygen. This interaction can lead to the formation of various radical species. While the precise sequence and identity of all radical intermediates in the specific pathway to octaethylverdohemochrome are complex and subject to reaction conditions, the general mechanism involves porphyrin-centered radicals. High-valent iron-oxo species, such as the iron(IV)-oxo porphyrin π-cation radical, are key reactive intermediates in related heme degradation pathways. researchgate.net These highly reactive species can abstract a hydrogen atom from the meso-position of the porphyrin ring, generating a porphyrin radical. The generation of these radicals is a critical step that initiates the subsequent oxygenation and ring-opening reactions.

The use of spin trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) in EPR studies allows for the detection and identification of short-lived radical species. mdpi.comscielo.org.mx While direct EPR detection of the primary radical intermediates can be challenging due to their low concentration and short lifetimes, the analysis of their spin adducts provides evidence for their formation and role in the oxidative degradation mechanism. scielo.org.mx

Detailed Analysis of Mechanistic Pathways for Oxa Bridge Formation and Carbon Monoxide Expulsion

The conversion of octaethylheme to octaethylverdohemochrome involves the oxidative cleavage of a meso-carbon bridge and the insertion of an oxygen atom into the porphyrin macrocycle, forming an oxaporphyrin structure known as octaethyloxophlorin. This is a crucial step preceding the formation of verdoheme.

The widely accepted mechanism begins with the hydroxylation of a meso-carbon of the octaethylporphyrin ring. This step is catalyzed by a high-valent iron-oxo intermediate, leading to the formation of a meso-hydroxyoctaethylheme. This intermediate, an iron complex of octaethyloxophlorin, has been identified as a key species in the reaction pathway. This hydroxylated species exists in equilibrium between several resonance structures, including Fe(III) phenolate (B1203915) and Fe(II) keto π-neutral radical forms. researchgate.net

The final product, octaethylverdohemochrome, is technically an iron complex of a bilindione-type ligand (octaethylbilindione), which is formed after the ring-opening process. The structure of these verdoheme analogs has been characterized, confirming the cleavage of the porphyrin macrocycle.

Influence of Reducing Agents on Octaethylverdohemochrome Synthetic Efficiency (e.g., Phenylhydrazine (B124118), Ascorbate)

The synthesis of octaethylverdohemochrome via the coupled oxidation of octaethylheme is critically dependent on the presence of a reducing agent. These agents are necessary to facilitate the reaction with molecular oxygen, often by reducing the iron center or participating in radical cycles. Phenylhydrazine and ascorbate (B8700270) (vitamin C) are commonly used reductants in these model systems.

Phenylhydrazine: Phenylhydrazine is known to induce the oxidative degradation of heme and hemoglobin. Its reaction with oxyhemoglobin generates destructive free radicals, including the phenyl radical (Ph•), which can accelerate the degradation process. who.int This interaction involves an oxidation reaction with the heme iron and cytochrome P-450, leading to hemolysis in biological systems. who.int In the context of octaethylverdohemochrome synthesis, phenylhydrazine acts as a potent reducing agent that facilitates the initial steps of oxygen activation. However, its high reactivity and the generation of highly reactive side-products can lead to complex reaction mixtures and potentially lower the yield of the desired verdoheme product due to non-specific degradation pathways.

| Reducing Agent | Proposed Role in Octaethylverdohemochrome Synthesis | Potential Impact on Efficiency |

| Phenylhydrazine | Acts as a potent reducing agent, generates phenyl radicals. who.int | May decrease efficiency due to the formation of highly reactive radical byproducts leading to non-specific degradation. |

| Ascorbate | Acts as a one-electron donor, reducing Fe(III) to Fe(II) to sustain the catalytic cycle. nih.gov Can protect intermediates from non-specific oxidation. researchgate.net | Generally considered to improve selectivity and efficiency by providing controlled reduction and minimizing side reactions. |

Investigation of Iron(III) Oxyoctaethylporphyrin Precursor Chemistry

The precursor to octaethylverdohemochrome is an iron(III) octaethylporphyrin complex which interacts with oxygen. The chemistry of this precursor, particularly its aggregation state and ligand binding properties, is fundamental to understanding the subsequent oxidation pathway.

In solution, iron(III) porphyrins, including chloro(octaethylporphyrinato)iron(III), can exist as monomers or can form µ-oxo dimers, where two iron porphyrin units are bridged by a single oxygen atom ([OEPFe-O-Fe-OEP]). researchgate.net The formation of these dimers is highly dependent on conditions such as pH, solvent, and the presence of axial ligands. mdpi.com

The coordination environment of the iron center is critical for its reactivity towards dioxygen. In the presence of ligands like pyridine (B92270), five-coordinate iron(III) octaethylporphyrin can be converted into six-coordinate complexes. For example, in pyridine solution, chloro(meso-amino-octaethylporphyrin)iron(III) exists in a temperature-dependent equilibrium between a high-spin six-coordinate complex and a low-spin six-coordinate complex. acs.org Such solutions are highly sensitive to air, indicating that the pyridine-ligated species are prone to oxidation. acs.org

Structural Elucidation and Advanced Coordination Chemistry of Octaethylverdohemochrome

Application of Advanced Spectroscopic Techniques for Structural Characterization

The determination of the precise structure of octaethylverdohemochrome and its various complexes necessitates the use of a suite of powerful spectroscopic tools. Each technique provides a unique piece of the puzzle, from identifying transient radical species to mapping the connectivity of atoms within the molecule.

Electron Spin Resonance Spectroscopy Investigations of Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive method for studying molecules with unpaired electrons, such as radical intermediates. wikipedia.orgslideshare.net This technique is particularly valuable for characterizing paramagnetic species, which include free radicals and transition metal complexes. slideshare.net In the context of octaethylverdohemochrome, ESR spectroscopy would be instrumental in detecting and characterizing any radical species formed during its chemical reactions or redox processes. The g-factor and hyperfine coupling patterns observed in an ESR spectrum can provide detailed information about the electronic structure of the paramagnetic center and its interaction with neighboring nuclei. wikipedia.org For instance, the number of lines in an ESR spectrum can indicate the number of equivalent nuclei interacting with the unpaired electron. wikipedia.org

To study radical generation, spin markers or spin traps can be employed. dgk-ev.de Spin markers, such as nitroxides, are stable radicals that exhibit a characteristic ESR signal which diminishes upon reaction with another radical, allowing for quantification of radical production. dgk-ev.de Conversely, spin traps are diamagnetic compounds that form a stable radical adduct upon reaction with a transient radical, and the resulting ESR spectrum can help identify the initial radical species. dgk-ev.de

Nuclear Magnetic Resonance and Spectrophotometric Analyses for Structural Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.netacdlabs.com By analyzing the chemical shifts, integration of signals, and spin-spin splitting patterns in a proton (¹H) NMR spectrum, the connectivity and relative number of different types of protons can be determined. pressbooks.pubrsc.org The chemical shift provides information about the electronic environment of a proton, while the integration gives the ratio of protons in different environments. acdlabs.com The n+1 rule helps in deducing the number of neighboring non-equivalent protons. pressbooks.pub For more complex structures, two-dimensional NMR techniques like COSY and HMBC are employed to establish detailed atomic connectivity. mdpi.com

Spectrophotometric analysis, particularly UV-visible spectroscopy, provides information about the electronic transitions within a molecule. libretexts.orgscribd.com The absorption of UV or visible light excites electrons from a ground state to a higher energy state. libretexts.org The wavelength of maximum absorbance (λmax) can indicate the presence of conjugated systems (alternating single and multiple bonds). scribd.com

Other Advanced Spectroscopic Studies relevant to Electronic Transitions

Electronic transitions in molecules, which involve the movement of an electron from one electronic state to another, can be further probed by various spectroscopic methods. libretexts.orgiitk.ac.in These transitions are not purely electronic but are often accompanied by vibrational and rotational transitions, leading to vibronic bands in the spectrum. libretexts.org The types of electronic transitions, such as π→π* and n→π, are related to the molecular orbitals involved. scribd.com π→π transitions typically have high molar absorptivities, while n→π* transitions are generally less intense. libretexts.org The solvent can influence these transitions, causing a red or blue shift in the absorption wavelength. libretexts.org

Detailed Analysis of the Iron Coordination Environment within Octaethylverdohemochrome Complexes (e.g., Bis-(tosylmethyl isocyanide)iron(II) Octaethylverdohemochrome Hydroxide)

The formation of iron(II) complexes with isocyanide ligands has been studied in other systems. For example, the reaction of iron-thiolate core complexes with ferrocene-isocyanide ligands leads to the formation of adducts where the isocyanide ligands coordinate to the iron centers. rsc.org The coordination of ligands to an iron(II) center can be confirmed using techniques like NMR and mass spectrometry. mdpi.com In paramagnetic iron(II) complexes, the NMR spectra show characteristically shifted and broadened signals, which can be assigned using computational methods. rsc.org

Conformational Dynamics and Molecular Geometries of Octaethylverdohemochrome Structures

Molecules are not static entities but are in constant motion, undergoing conformational changes. These conformational dynamics can be crucial for their function, particularly in biological systems. nih.gov Molecular dynamics (MD) simulations are a powerful computational tool to study the conformational transitions and flexibility of molecules over time. nih.gov These simulations can reveal different conformational states, including open and closed forms, and identify the intermediate states in these transitions. nih.gov

Chemical Reactivity and Transformation Pathways of Octaethylverdohemochrome

Oxidative and Reductive Reactivity Profiles of the Verdohemochrome (B97535) Macrocycle

The verdohemochrome macrocycle exhibits versatile oxidative and reductive reactivity, which is fundamental to its role in heme catabolism. ijnc.ir The reactivity is significantly influenced by the electronic structure of the macrocycle and the central iron atom. The presence of an electron-withdrawing oxygen atom in the macrocycle lowers the energy of the porphyrin's lowest unoccupied molecular orbital (LUMO), making the ring susceptible to reduction.

Theoretical and experimental studies have shown that the verdohemochrome macrocycle can readily participate in both oxidative and reductive reactions. ijnc.ir The distribution of electrons between the iron center and the macrocycle is influenced by the nature of the axial ligands attached to the iron. ijnc.ir This interplay dictates the reactivity of the complex. For instance, the basicity of axial ligands can affect the population of different resonance structures. ijnc.ir

Two primary pathways have been proposed for the oxidation of verdoheme to biliverdin (B22007). One pathway involves the formation of a ferrous verdoheme-O₂ complex, which is subsequently reduced. An alternative pathway suggests that the oxidation to biliverdin can proceed via the reduction of the verdoheme macrocycle itself, without the direct participation of the iron atom in the oxidative process. This macrocycle-centered reduction is supported by observations that zinc(II)-verdoheme complexes, where the metal is redox-inactive, can also be degraded to biliverdin-like products.

| Reaction Type | Proposed Mechanism | Key Features |

| Oxidation | Formation of a ferrous verdoheme-O₂ complex followed by electron addition. | Involves the iron center directly in O₂ activation. |

| Oxidation | Reduction of the verdoheme macrocycle. | The iron atom is not essential for the oxidation to biliverdin. |

| Reduction | Electron addition to the macrocycle's LUMO. | Facilitated by the electron-withdrawing oxygen in the ring. |

Chemical Conversion Pathways of Octaethylverdohemochrome to Biliverdin Analogues (e.g., Octaethylbiliverdin)

The conversion of verdohemochrome to biliverdin is a critical step in heme degradation. This transformation can occur through both enzymatic and non-enzymatic pathways. In the context of heme oxygenase (HO) catalysis, the degradation of verdoheme to a ferric biliverdin-iron chelate is the least understood step but is known to require molecular oxygen and reducing equivalents. researchgate.net Both lactam oxygen atoms found in the resulting biliverdin are derived from molecular oxygen. researchgate.net

Non-enzymatic conversion can be achieved through hydrolysis in an acidic solution. researchgate.net Coupled oxidation procedures, which mimic the in-vivo process, utilize reducing agents like ascorbic acid or hydrazine (B178648) to aerobically oxidize heme to verdoheme and subsequently to biliverdin. ijnc.irnih.gov The reaction of a heme complex with hydrogen peroxide can also yield verdoheme as a final product. nih.gov Subsequent hydrolytic conversion of this verdoheme product yields biliverdin. nih.gov

Theoretical studies have investigated the ring-opening process of verdoheme to form biliverdin in the presence of dioxygen and other nucleophiles like amide and hydroxide. ijnc.ir These studies provide insight into the electronic rearrangements required to open the planar macrocycle into the helical structure of biliverdin-type complexes. ijnc.ir

| Conversion Method | Reagents/Conditions | Product | Source |

| Enzymatic (Heme Oxygenase) | Molecular oxygen, reducing equivalents | Ferric biliverdin-iron chelate | researchgate.net |

| Hydrolysis | Acidic solution | Biliverdin | researchgate.net |

| Coupled Oxidation | Ascorbic acid, O₂ | Biliverdin | ijnc.irnih.gov |

| Peroxide Reaction | H₂O₂, followed by hydrolysis | Verdoheme, then Biliverdin | nih.gov |

Ligand Substitution and Exchange Reactions involving the Central Iron Atom

Ligand substitution reactions in octahedral complexes, such as those formed by octaethylverdohemochrome, can proceed through a continuum of mechanisms, primarily bound by dissociative (D) and associative (A) extremes. libretexts.orgresearchgate.net In a dissociative mechanism, the departing ligand leaves first, creating a five-coordinate intermediate, which is then attacked by the incoming ligand. libretexts.org Conversely, in an associative mechanism, the incoming ligand first binds to the metal center, forming a seven-coordinate intermediate, before the leaving group departs. researchgate.net

The specific pathway taken depends on several factors, including the nature of the metal ion, the entering and leaving ligands, and the solvent. slideshare.net For many octahedral complexes, dissociative pathways are more common. libretexts.org The rate of a dissociative substitution is primarily dependent on the concentration of the initial metal complex and is influenced by the strength of the bond between the metal and the leaving group. slideshare.net

In the context of octaethylverdohemochrome, pyridine (B92270) is often used as a ligand to form pyridine-verdohemochrome for characterization, which exhibits a typical absorption spectrum. researchgate.netnih.gov The exchange of this or other axial ligands for different ones (e.g., water, cyanide) would follow these general principles of octahedral substitution. The electronic properties and steric bulk of both the incoming and existing ligands will influence the rate and mechanism of the substitution reaction. libretexts.org

| Mechanism | Intermediate Coordination Number | Rate Determining Step | Key Characteristics |

| Dissociative (D) | Reduced (e.g., 5 for an initial 6-coordinate complex) | Bond breaking of the metal-leaving group bond. | Rate is often independent of the incoming ligand's concentration. libretexts.org |

| Associative (A) | Increased (e.g., 7 for an initial 6-coordinate complex) | Bond formation with the incoming ligand. libretexts.org | Rate is dependent on the nature and concentration of the incoming ligand. libretexts.org |

| Interchange (I) | No distinct intermediate | A concerted process of bond breaking and forming. researchgate.net | Can be associative (Ia) or dissociative (Id) in character. researchgate.net |

Theoretical and Computational Investigations of Octaethylverdohemochrome

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemistry provides a foundational framework for understanding the molecular and electronic structure of complex molecules like octaethylverdohemochrome. wikipedia.org These computational methods solve the Schrödinger equation for a molecule to determine the wavefunctions and energy levels of its electrons, offering a detailed picture of its bonding and electronic properties. nih.govarxiv.org

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for analyzing the intricate electronic makeup of verdohemochrome (B97535) and its derivatives. ijnc.ir For octaethylverdohemochrome, quantum chemical calculations focus on several key aspects:

Electron Distribution and Bonding: Analysis of the electron density reveals the nature of the chemical bonds within the molecule. For octaethylverdohemochrome, this includes the bonding between the central iron atom and the nitrogen atoms of the modified porphyrin ring, as well as the unique bonding in the opened lactone ring.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. Calculations determine the energies and spatial distributions of these orbitals, which are critical for predicting how the molecule will interact with other chemical species. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. scirp.org

Spin State and Oxidation State: The iron center in octaethylverdohemochrome can exist in different spin and oxidation states. Quantum chemical calculations help to determine the most stable electronic configuration and how it is influenced by factors such as the axial ligands coordinated to the iron. ijnc.ir

These calculations provide a detailed electronic portrait of the molecule, which is essential for interpreting its spectroscopic properties and understanding its role in chemical reactions.

| Parameter | Description | Method of Investigation |

| Molecular Geometry | Predicts bond lengths, bond angles, and 3D structure. | Geometry Optimization (e.g., using DFT) |

| Electron Density | Describes the distribution of electrons and the nature of chemical bonds. | NBO/Mulliken Population Analysis |

| FMO Energies | Determines the energy of the HOMO, LUMO, and the HOMO-LUMO gap. | DFT, Ab initio methods numberanalytics.com |

| Spin and Oxidation State | Identifies the most stable electronic state of the central iron atom. | DFT, CASSCF |

Computational Modeling of Reaction Mechanisms and Transition States for Octaethylverdohemochrome Formation and Transformation

Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions, including the formation of octaethylverdohemochrome from iron(II) octaethylporphyrin and its subsequent transformation into biliverdin-type molecules. nih.gov These models allow chemists to visualize the entire reaction coordinate, including short-lived and difficult-to-isolate structures like transition states. youtube.comyoutube.com

The formation of octaethylverdohemochrome occurs via the coupled oxidation of iron(II) octaethylporphyrin. nih.gov Computational modeling of this process involves:

Mapping Reaction Pathways: Identifying the sequence of elementary steps that transform reactants into products. This includes the initial attack of an oxidant, the formation of intermediate species like iron oxophlorin, and the subsequent ring-opening to form the verdohemochrome structure. ijnc.ir

Characterizing Intermediates: Calculating the structures and energies of all stable molecules that exist along the reaction pathway. While intermediates are local energy minima, they may still be highly reactive. youtube.com

Locating Transition States: A transition state represents the highest energy point along a reaction coordinate, a fleeting arrangement of atoms that is neither reactant nor product. youtube.comyoutube.com Identifying the geometry and energy of the transition state is crucial, as the energy barrier (activation energy) determines the rate of the reaction. nih.gov Computational methods like the nudged elastic band (NEB) are often used to find these structures. mdpi.com

For the transformation of octaethylverdohemochrome, such as its hydrolysis to form an iron biliverdin (B22007) complex, computational studies can elucidate the detailed mechanism. This includes modeling the role of the solvent and other catalytic species and determining the most favorable energetic pathway for the cleavage of the macrocycle. nih.gov

| Stage of Reaction | Computational Focus | Significance |

| Reactants | Initial state geometry and energy. | Defines the starting point of the reaction coordinate. |

| Transition State | Geometry and energy of the highest point on the pathway. | Determines the activation energy and reaction rate. youtube.com |

| Intermediate | Structure and energy of a stable species between transition states. | Represents a temporary, potentially isolable, product. youtube.com |

| Products | Final state geometry and energy. | Defines the end point and overall thermodynamics of the reaction. |

Application of Density Functional Theory (DFT) to Octaethylverdohemochrome Spectroscopy and Reactivity

Density Functional Theory (DFT) has become one of the most widely used computational methods in chemistry due to its balance of accuracy and computational efficiency. mdpi.com It is particularly well-suited for studying large molecules like octaethylverdohemochrome.

Spectroscopy: DFT, particularly its time-dependent extension (TD-DFT), is instrumental in predicting and interpreting the spectroscopic properties of molecules. rsc.org

UV-Visible Spectra: TD-DFT calculations can predict the electronic absorption spectra of octaethylverdohemochrome. By calculating the energies of electronic transitions from the ground state to various excited states, researchers can assign the absorption bands observed in experimental spectra (e.g., the Soret and Q-bands characteristic of porphyrin-like systems) to specific molecular orbital transitions.

Vibrational Spectra: DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. This allows for the assignment of specific spectral peaks to the stretching and bending modes of particular chemical bonds, such as the C=O stretch of the lactone ring in octaethylverdohemochrome.

Reactivity: DFT provides a suite of conceptual tools and reactivity indices that help predict the chemical behavior of octaethylverdohemochrome. mdpi.comchemrxiv.orgfrontiersin.org

Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the molecule as a whole, local descriptors can predict which specific atoms within the molecule are most susceptible to electrophilic or nucleophilic attack. Fukui functions identify the most reactive sites, providing a guide to how octaethylverdohemochrome will react with other reagents. frontiersin.org

By integrating these computational approaches, scientists can build a comprehensive model of octaethylverdohemochrome's electronic properties, its formation and degradation pathways, and its characteristic spectroscopic signatures.

Supramolecular Chemistry and Non Covalent Interactions Involving Octaethylverdohemochrome

Exploration of Host-Guest Interactions with Octaethylverdohemochrome as a Component or Target

Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion through non-covalent interactions. wikipedia.orgresearchgate.net The open-chain, flexible structure of octaethylverdohemochrome, combined with its multiple potential interaction sites (pyrrole nitrogens, carbonyl groups, and the π-system), makes it an intriguing candidate for both host and guest roles in supramolecular assemblies.

Although direct studies on octaethylverdohemochrome are scarce, research on related porphyrin and bilin derivatives illustrates the principles of host-guest interactions. For instance, metallooctaethylporphyrin (MOEP) derivatives, which share the same peripheral ethyl groups as octaethylverdohemochrome, have been shown to act as hosts for fullerene guests. nih.govresearchgate.net In these systems, the porphyrin array forms a well-ordered layer on a gold substrate, creating a recognition surface for fullerene molecules. nih.govresearchgate.net The binding is driven by π-π stacking and van der Waals interactions between the porphyrin macrocycle and the fullerene cage. nih.gov

Similarly, the open-chain structure of biliverdin (B22007) (BV), a close analogue of verdohemochrome (B97535), can interact with host molecules. Studies have shown that biliverdin can be a guest for guanosine (B1672433) (Guo) assemblies, where the interaction is sensitive enough to allow for enantioselective recognition. researchgate.net The ability of these related compounds to participate in host-guest chemistry suggests that octaethylverdohemochrome could also form inclusion complexes with suitable molecular partners. The ethyl groups on the periphery would likely influence the geometry and stability of such complexes.

| Host System | Guest Molecule(s) | Key Interactions | Research Finding |

| Metallooctaethylporphyrin (MOEP) array on Au(111) | Ferrocene-linked C60 (C60Fc) | π-π stacking, van der Waals forces | Formation of highly ordered 1:1 supramolecular assemblies. The underlying porphyrin layer controls the orientation and electrochemical properties of the fullerene guest. nih.gov |

| Guanosine 5'-monophosphate (GMP) assemblies | Biliverdin (BV) | Hydrogen bonding, π-π stacking | BV interacts preferentially with GMP monomers and vertical stacks, leading to reorganization of the GMP supramolecular structure. researchgate.net |

| Ethane-bridged bis(zinc octaethylporphyrin) (bis(ZnOEP)) | Chiral Guanidine Derivative (BTI) | Coordination, Steric hindrance | Forms a 1:2 host-guest complex, where the chiral guest induces a screw conformation in the bis-porphyrin host. mdpi.com |

Molecular Recognition Phenomena and Selective Binding Studies

Molecular recognition is the specific binding of a guest molecule to a complementary host, driven by a combination of non-covalent interactions. numberanalytics.comfiveable.me The structural features of octaethylverdohemochrome, including its flexible conformation and array of functional groups, suggest that it could exhibit selective binding with various molecular targets.

Studies on other bile pigments provide strong evidence for this potential. Bilirubin (B190676) and biliverdin have been shown to interact selectively with polypeptides and serum albumins. numberanalytics.com These interactions are crucial in biological transport and are governed by factors like hydrogen bonding and electrostatic interactions. For example, biliverdin has been used in chiroptical studies as a guest for guanine (B1146940) assemblies, demonstrating enantioselective recognition. researchgate.net The specific conformation of the biliverdin molecule is recognized differently by the chiral guanosine matrix. researchgate.net

| Receptor/Host | Guest/Substrate | Basis of Recognition | Significance |

| Guanosine Assemblies | Biliverdin (BV) | Enantioselective recognition through circular dichroism (CD). | Demonstrates that chiral supramolecular hosts can selectively bind one enantiomer of a flexible guest like BV. researchgate.net |

| Synthetic Receptors | Carboxylic Acids | Multiple hydrogen bonds and π-stacking surfaces. | Highlights the importance of complementary functional groups for high-affinity binding. ijacskros.com |

| Cyclo mdpi.comaramide | Amino Acid Derivatives | Host-guest complexation via hydrogen bonding and π-interactions. | Achieves chiroptical amplification, allowing for the sensing of cryptochiral molecules. mdpi.com |

| Diacylaminopyridine Monomer | Azobenzene Derivatives | Multiple hydrogen bonds leading to stable supramolecular complexes. | Shows how readily available spectroscopic techniques can assess the success of molecular recognition. mdpi.com |

Principles of Molecular Self-Assembly and Ordered Structures involving Octaethylverdohemochrome Analogues

Molecular self-assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. frontiersin.org The ability of a molecule to self-assemble is dictated by its structure, including its shape, symmetry, and the presence of interacting functional groups.

Analogues of octaethylverdohemochrome, such as other open-chain tetrapyrroles, demonstrate a clear propensity for self-assembly. For instance, bilirubin derivatives can spontaneously self-assemble in solution to form nanoparticles. google.com This process is driven by a combination of hydrophobic interactions and hydrogen bonding. Similarly, bilirubin ditaurate has been shown to self-associate into dimers and tetramers in aqueous solution, a process driven by strong hydrophobic interactions. nih.gov

Porphyrin derivatives with the same octaethyl substitution pattern also exhibit well-defined self-assembly behavior. Zinc octaethylporphyrin can form aggregates with high optical activity, indicating a well-ordered, chiral supramolecular structure. frontiersin.org The aggregation of these porphyrin derivatives can be influenced by the solvent and results in the formation of complex, branched fractal structures. frontiersin.org

| Compound/Analogue | Type of Assembly | Driving Forces | Resulting Structure/Properties |

| Bilirubin Derivatives (PEGylated) | Self-assembly into nanoparticles | Amphiphilic nature, hydrophobic interactions | Water-soluble particles capable of chelating metals for imaging applications. google.com |

| Bilirubin Ditaurate | Self-association in aqueous solution | Hydrophobic interactions | Forms enantiomeric dimers and tetramers. nih.gov |

| Zinc Octaethylporphyrin Derivatives | Solvent-driven aggregation | π-π stacking, van der Waals forces, solvophobic effects | Stereospecific formation of finely branched fractal structures with significant supramolecular chirality. frontiersin.org |

| Biliverdin (BV) | Self-assembly into nanoparticles | Hydrophobic interactions, π-π stacking | Forms nanoparticles with tunable fluorescence upon metal chelation or UV irradiation. rsc.org |

Research on Octaethylverdohemochrome Derivatives and Functional Analogues

Synthetic Strategies for Novel Octaethylverdohemochrome Derivatives

The primary route to synthesizing octaethylverdohemochrome involves the coupled oxidation of iron(II) octaethylporphyrin (octaethylhemochrome). This process mimics the initial stages of heme degradation mediated by the heme oxygenase enzyme system.

A key synthetic method involves the oxidation of pyridine-ligated iron(II) octaethylporphyrin using hydrogen peroxide in a pyridine (B92270) solution, strictly excluding dioxygen. This reaction yields the iron(II) oxophlorin complex, which is the direct precursor to verdohemochrome (B97535). The formation of octaethylverdohemochrome is confirmed through its subsequent conversion to the more stable biliverdin (B22007) derivative, octaethylbiliverdin.

The synthesis can be summarized as the coupled oxidation of octaethylhemochrome, which leads to the formation of verdohemochrome. This product can be purified and isolated as a tetrafluoroborate (B81430) salt. nih.gov The structure of this synthetic verdohemochrome is confirmed through various spectroscopic methods and elemental analysis. nih.gov

Further derivatization often focuses on modifying the peripheral substituents on the porphyrin ring prior to the oxidative ring-opening reaction. For instance, the introduction of a single substituent at a meso-position of the octaethylporphyrin macrocycle allows for the synthesis of specific verdohemochrome analogues. These mono-meso-substituted iron(II) octaethylporphyrin complexes serve as precursors to study the electronic and steric effects of substituents on the oxidation process. nih.gov

Structure-Reactivity Relationships in Modified Octaethylverdohemochrome Systems

The reactivity of the octaethylporphyrin system and its subsequent transformation into verdohemochrome analogues are highly dependent on the nature of its substituents. Studies on meso-substituted iron(II) octaethylporphyrins reveal significant structure-reactivity relationships.

When mono-meso-substituted iron(II) octaethylporphyrin complexes are treated with hydrogen peroxide in pyridine, a mixture of oxygenation products is formed. nih.gov A key observation is the potential replacement of the unique meso-substituent, leading to the formation of the unsubstituted iron octaethyl-oxophlorin complex, (py)₂Fe(OEPO). The efficiency of this replacement reaction is strongly influenced by the electronic nature of the substituent. nih.gov

The yield of the substituent-replacement product decreases in the following order, indicating a nucleophilic attack mechanism on the porphyrin ring: NO₂ > HC(O) ≈ CN ≈ Cl > OMe > Ph > Bu nih.gov

This trend suggests that electron-withdrawing groups at a meso-position enhance the susceptibility of that site to nucleophilic attack, leading to its replacement.

The identity of the meso-substituent also dictates the regiospecificity of oxygenation when the substituent is retained. The ratio of cis to trans isomers of the resulting oxophlorin complex varies with the substituent, deviating from the statistically expected ratio of 2.0. This demonstrates that the substituent's electronic and steric properties direct the position of oxidative attack. nih.gov

| Meso-Substituent (R) | Yield of Replacement Product (%) | cis/trans Product Ratio |

|---|---|---|

| NO₂ | >95 | - |

| CN | 49 | 5.0 |

| HC(O) | 48 | 2.6 |

| Cl | 41 | 3.2 |

| OMe | 15 | 1.9 |

| Ph | <5 | 1.4 |

| n-Bu | <5 | 4.9 |

Data derived from studies on the reaction of mono-meso-substituted iron(II) octaethylporphyrin complexes with H₂O₂ in pyridine. nih.gov

Furthermore, studies on meso-amino-octaethylporphyrin complexes show that the presence of a strong electron-donating amino group leads to unusually rapid ring-opening when exposed to dioxygen, a reactivity not observed in complexes with less donating substituents. acs.org This highlights the profound impact of meso-substituents on the stability and reactivity of the macrocycle.

Comparative Spectroscopic and Computational Analyses of Octaethylverdohemochrome Analogues

Spectroscopic analysis is fundamental to the characterization of octaethylverdohemochrome and its analogues. The structural assignment of the iron(II) oxaporphyrin structure for verdohemochrome is based on a combination of visible absorption, infrared (IR), and ¹H-NMR spectroscopy, as well as mass spectrometry. nih.gov

The visible absorption spectrum of dipyridine octaethylverdohemochrome is highly characteristic and distinct from its parent hemochrome or the subsequent biliverdin products. Upon treatment with carbon monoxide, it forms a monocarbonyl species with a unique visible spectrum that has been instrumental in identifying similar intermediates in enzymatic heme degradation. nih.gov

¹H-NMR spectroscopy of mono-meso-substituted iron(II) oxophlorin complexes, the immediate precursors to verdohemochromes, provides detailed information on the regiospecificity of the oxidation. nih.gov The chemical shifts of the pyrrole (B145914) and substituent protons allow for the differentiation between cis and trans isomers.

| Compound/Species | Technique | Key Spectroscopic Features (λ_max nm or δ ppm) |

|---|---|---|

| (py)₂Fe(OEP) (Octaethylhemochrome) | Visible | Soret (413), α (547), β (516) |

| Octaethylverdohemochrome (BF₄⁻ salt) | Visible | 384, 488, 656 |

| Octaethylverdohemochrome-CO adduct | Visible | 426, 680 |

| (py)₂Fe(cis-meso-CHO-OEPO) | ¹H-NMR (in C₅D₅N) | CHO: 13.98; meso-H: 9.87, 9.81 |

| (py)₂Fe(trans-meso-CHO-OEPO) | ¹H-NMR (in C₅D₅N) | CHO: 14.18; meso-H: 10.03, 9.68 |

Spectroscopic data compiled from the characterization of octaethylverdohemochrome and related meso-substituted oxophlorin precursors. nih.govnih.gov

Computational studies, often using density functional theory (DFT), complement experimental spectroscopic data. These analyses help to elucidate the electronic structure of verdohemochrome and its analogues. For instance, calculations can predict the distribution of spin density and the molecular orbital energies, which helps to explain the observed reactivity patterns, such as the preference for nucleophilic attack at specific sites based on the meso-substituent. While detailed computational studies specifically on a wide range of octaethylverdohemochrome analogues are not extensively documented, the principles are well-established from studies on related iron porphyrin systems.

Broader Research Implications and Future Directions in Chemical Science

Contributions of Octaethylverdohemochrome Research to Advanced Porphyrinoid Chemistry

The investigation of octaethylverdohemochrome has played a crucial role in expanding the understanding of porphyrinoid chemistry, particularly in the realm of macrocycle degradation and modification. Porphyrinoids are a class of compounds that includes porphyrins, and their study is vital due to their diverse roles in biological systems and potential applications in materials science and medicine. rsc.orgrsc.org The synthesis and characterization of octaethylverdohemochrome have provided a valuable model for understanding the chemical transformations that porphyrins can undergo. nih.gov

Research on octaethylverdohemochrome has elucidated the structure of verdohemochromes as iron(II) oxaporphyrins. nih.gov This finding was significant as it provided a concrete chemical structure for an intermediate in the coupled oxidation of hemochromes, a process of considerable interest in understanding heme catabolism. The ability to isolate and structurally characterize octaethylverdohemochrome has allowed for a more detailed exploration of the reactivity of the porphyrin macrocycle. For instance, studies on the degradation of octaethylverdohemochrome have led to the synthesis of novel porphyrin-like structures, such as zinc azaporphyrins, demonstrating the utility of verdohemochromes as synthons for creating new porphyrinoid systems. oup.com

The electronic structure of octaethylverdohemochrome and related verdohemochromes has also been a subject of investigation, contributing to the understanding of the electronic properties of modified porphyrin systems. acs.org These studies are fundamental to predicting the behavior of porphyrinoids in various applications, from catalysis to photodynamic therapy. The unique oxaporphyrin structure of octaethylverdohemochrome, where an oxygen atom replaces a meso-carbon, significantly alters the electronic and, consequently, the spectroscopic properties of the macrocycle, providing a rich area for theoretical and experimental investigation.

Interdisciplinary Research Paradigms and Opportunities in Related Fields

The study of octaethylverdohemochrome is inherently interdisciplinary, bridging synthetic organic chemistry, inorganic chemistry, and biochemistry. Its primary relevance lies in its role as a stable model compound for verdoheme, an intermediate in the enzymatic degradation of heme by heme oxygenase. researchgate.netrsc.org Heme catabolism is a fundamental biological process responsible for iron homeostasis and the production of bile pigments like biliverdin (B22007). acs.orgfrontiersin.org The formation and subsequent cleavage of verdoheme are critical steps in this pathway.

The ability to synthesize and study octaethylverdohemochrome in vitro has provided biochemists with a valuable tool to probe the mechanism of heme oxygenase. nih.gov By comparing the spectroscopic and reactivity properties of synthetic verdohemochromes with those of the enzymatic intermediates, researchers can gain insights into the catalytic cycle of the enzyme. This interplay between synthetic chemistry and enzymology exemplifies a successful interdisciplinary research paradigm.

Furthermore, the insights gained from octaethylverdohemochrome research have implications for understanding disease states associated with abnormal heme metabolism. The study of heme degradation by pathogenic bacteria, for instance, is a growing area of research where understanding the intermediates of heme breakdown is crucial. acs.orgfrontiersin.org The knowledge derived from model systems like octaethylverdohemochrome can inform the development of strategies to target these pathways in infectious diseases. The broader field of porphyrinoid chemistry also intersects with materials science, where synthetic porphyrinoids are being explored for applications in electronics and photonics. rsc.org

Methodological Innovations and Advanced Characterization Techniques Driven by Octaethylverdohemochrome Studies

The structural elucidation of octaethylverdohemochrome has been reliant on a combination of advanced spectroscopic techniques. The application of these methods to this specific compound has contributed to the refinement of analytical approaches for studying complex porphyrinoid systems.

Early studies on octaethylverdohemochrome utilized a suite of spectroscopic methods that were, at the time, at the forefront of chemical characterization. nih.gov These included:

Visible and Infrared (IR) Absorption Spectroscopy: These techniques provided initial evidence for the modified porphyrin structure, with characteristic shifts in the absorption bands compared to the parent hemochrome.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR was crucial in determining the precise arrangement of protons around the macrocycle, confirming the presence of the oxaporphyrin core. The analysis of chemical shifts in porphyrinoids continues to be an area of active research, with modern computational methods allowing for a deeper understanding of the spatial contributions to these shifts. mdpi.com

Fast Atom Bombardment (FAB) Mass Spectrometry: This "soft" ionization technique was essential for determining the molecular weight of the intact molecule without significant fragmentation, confirming its elemental composition.

The combination of these techniques to solve the structure of a novel porphyrinoid derivative demonstrates a methodological approach that has become standard in the field. nih.gov Modern studies on related systems now employ a wider array of advanced characterization techniques, often driven by the need to understand more complex or transient species. These can include two-dimensional NMR techniques, X-ray crystallography for definitive structural analysis, and computational methods like Density Functional Theory (DFT) to model electronic structures and predict spectroscopic properties. rsc.org The foundational work on compounds like octaethylverdohemochrome paved the way for the application of these more advanced and often combined methodological approaches in porphyrinoid research. researchgate.net

Data Tables

Table 1: Spectroscopic Data for Octaethylverdohemochrome and its CO Complex

| Compound | Visible Absorption (λ_max, nm) | Infrared Absorption (cm⁻¹) |

| Octaethylverdohemochrome (2a) | 648 | 1620 (C=O stretch) |

| Octaethylverdohemochrome-CO (2b) | 675 | 1960 (C≡O stretch), 1640 (C=O stretch) |

Data sourced from Biochimica et Biophysica Acta, 1982, 717(1), 12-9. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Octaethylverdohemochrome, and how can purity be validated?

- Methodological Answer : The synthesis typically involves metallation of octaethylporphyrin precursors under anaerobic conditions. A modified Adler-Longo method using acetic acid and nitrobenzene is common, with purification via column chromatography (silica gel, chloroform/methanol eluent). Validate purity using HPLC (C18 column, acetonitrile/water gradient) and assess homogeneity via thin-layer chromatography (TLC) with UV-vis detection. Cross-validate using high-resolution mass spectrometry (HRMS) and H NMR to confirm absence of side products .

Q. Which spectroscopic techniques are essential for characterizing Octaethylverdohemochrome’s structure?

- Methodological Answer :

- UV-Vis Spectroscopy : Identify λmax in the Soret (380–420 nm) and Q-band (500–600 nm) regions to confirm porphyrinoid electronic transitions.

- EPR Spectroscopy : Detect paramagnetic Fe(III) centers (g ≈ 2.0–2.3) to verify oxidation state.

- NMR : Use deuterated chloroform or DMSO to resolve ethyl substituent protons (δ 1.5–3.5 ppm) and macrocyclic ring protons (δ 8–10 ppm).

- X-ray Crystallography : Resolve bond lengths and angles to confirm structural integrity. Ensure reproducibility by repeating measurements under standardized solvent/temperature conditions .

Q. How does solvent polarity influence the stability of Octaethylverdohemochrome?

- Methodological Answer : Conduct accelerated stability studies in solvents of varying polarity (e.g., toluene, DMF, water). Monitor degradation via UV-vis absorbance decay at λmax over 72 hours. Use Arrhenius plots to extrapolate shelf-life. Control variables include oxygen exclusion (via Schlenk line) and light exposure. Compare results with DFT-calculated solvation energies to rationalize trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported redox potentials of Octaethylverdohemochrome?

- Methodological Answer :

- Standardize Conditions : Perform cyclic voltammetry (CV) in non-coordinating solvents (e.g., dichloromethane) with 0.1 M TBAPF6 as electrolyte. Use Ag/AgCl reference electrode calibrated against ferrocene/ferrocenium.

- Cross-Technique Validation : Compare CV data with spectroelectrochemical measurements (UV-vis-NIR during electrolysis) to correlate redox events with spectral changes.

- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to predict redox potentials and compare with experimental data. Address discrepancies by adjusting solvent models (e.g., COSMO-RS) .

Q. What computational approaches are used to model the electronic structure of Octaethylverdohemochrome?

- Methodological Answer :

- Ground-State Geometry : Optimize structure using hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for iron.

- Excited States : Apply time-dependent DFT (TD-DFT) to simulate UV-vis spectra. Compare with experimental data to validate exciton coupling models.

- Spin States : Use broken-symmetry DFT to evaluate antiferromagnetic coupling in Fe(III)-O-Fe(III) cores. Pair with CASSCF calculations for multi-configurational accuracy. Publish raw computational data (e.g., .xyz files) for reproducibility .

Q. How can contradictory data on the axial ligand binding affinity of Octaethylverdohemochrome be analyzed?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) for ligands (e.g., imidazole, CN<sup>−</sup>) in buffered solutions. Control ionic strength and pH.

- Competitive Assays : Use UV-vis titration to monitor ligand displacement (e.g., CO vs. O2). Fit data to Adair equations for cooperative binding analysis.

- Meta-Analysis : Compare published Kd values using Bland-Altman plots to identify systematic biases (e.g., buffer interference or temperature variations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.